molecular formula C18H38O11S B609304 m-PEG9-Ms CAS No. 1059588-19-0

m-PEG9-Ms

Cat. No.: B609304
CAS No.: 1059588-19-0
M. Wt: 462.55
InChI Key: AQFJPOUIRSKMIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PEG compounds like m-PEG9-Ms involves the reaction of N-hydroxysuccinimide (NHS) esters with primary amine groups at a pH of 7-9 . This reaction results in the formation of amide bonds and the release of NHS . The molar ratio of the reagent to the protein used in the reaction affects the number of amine groups modified .


Chemical Reactions Analysis

This compound, as a PEG linker, contains a mesyl group which is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases the water solubility of a compound in aqueous media .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 462.55 and a chemical formula of C18H38O11S . It is known for its high purity, usually above 95% . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Immunomodulation in Neuroinflammatory Diseases

m-PEG9-Ms, through its application in the form of Pegylated adenosine deaminase (PEG-ADA), has demonstrated potential in neuroinflammatory diseases like multiple sclerosis (MS). PEG-ADA was shown to inhibit lymphocyte infiltration into the central nervous system, thus protecting against experimental autoimmune encephalomyelitis (EAE), a model for MS. This suggests that this compound derivatives might be beneficial in managing MS by preventing the invasion of pathogenic immune cells into the CNS (Kim, Krenz, & Bynoe, 2013).

Advancements in Drug Delivery Systems

Modifications using this compound, like Folic acid-polyethylene glycol amine-modified nanoparticles, have shown promise in targeted therapies, particularly in spinal cord injury treatment. These nanoparticles effectively targeted proinflammatory microglia/macrophages, suppressing inflammation without harming other nerve cells. This indicates a potential application of this compound in developing more efficient, targeted drug delivery systems for neurological conditions (Li et al., 2022).

Biocompatibility in Nanocarriers

In drug delivery research, understanding the biocompatibility of carriers like magnetic mesoporous silica nanoparticles (M-MSNs) is crucial. Studies have shown that pegylated M-MSNs exhibit slower cellular uptake and minimal toxicity, making them suitable for medical applications, including drug delivery (Pisani et al., 2017).

Targeted Cancer Therapy

This compound, in the form of poly(ethylene glycol)-folic acid (PEG-FA) coated nanoparticles, has been explored for targeted cancer therapy. These nanoparticles showed pH-sensitive and sustained drug release, improving therapeutic anticancer effects while minimizing potential damage to normal cells. This highlights the role of this compound in developing targeted therapies for cancer treatment (Cheng et al., 2017).

Plant Science Research

This compound derivatives, such as Polyethylene glycol (PEG), have applications in plant science. PEG treatment in plant tissue cultures, like Medicago truncatula, indicated changes in water stress markers and cell cycle checkpoint gene expression. This suggests potential applications of this compound in studying plant stress responses and developmental biology (Elmaghrabi et al., 2017).

Mechanism of Action

Target of Action

m-PEG9-Ms is a type of PEG linker, which is a class of compounds used in drug delivery and bioconjugation .

Mode of Action

This compound contains a mesyl group, which is a good leaving group for nucleophilic substitution reactions . This means that this compound can react with nucleophiles, such as amines or thiols, present in other molecules, leading to the formation of a covalent bond . This reaction is often used to attach a PEG chain to a drug or protein, a process known as PEGylation .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the molecule it is attached to. One of the main reasons for using peg linkers like this compound is to improve the pharmacokinetic properties of drugs or proteins . PEGylation can increase the solubility and stability of these molecules, reduce their immunogenicity, and prolong their circulation time in the body .

Result of Action

The primary result of the action of this compound is the PEGylation of other molecules. This can have several beneficial effects, including increased solubility and stability, reduced immunogenicity, and prolonged circulation time . These changes can improve the efficacy of drugs or proteins and reduce their side effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the rate and efficiency of the PEGylation reaction . In addition, the presence of other reactive groups can lead to side reactions . Therefore, the conditions under which PEGylation reactions are carried out need to be carefully controlled to ensure the desired outcome .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O11S/c1-21-3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-30(2,19)20/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFJPOUIRSKMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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